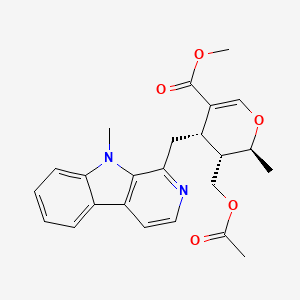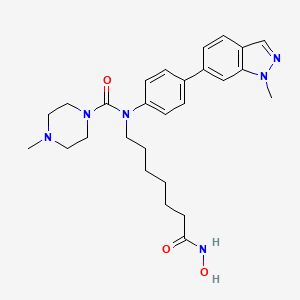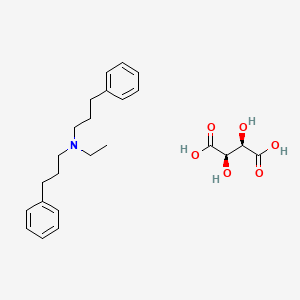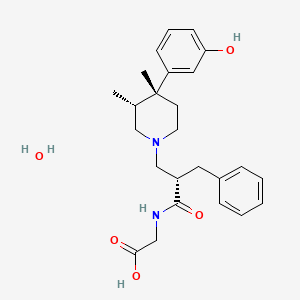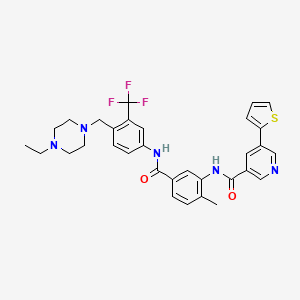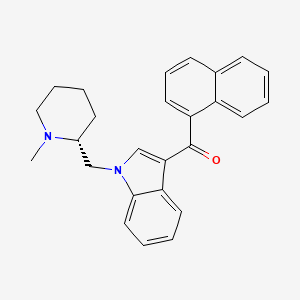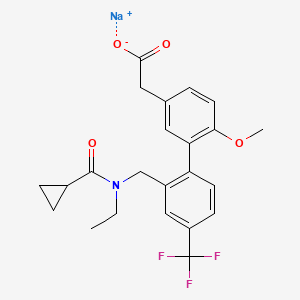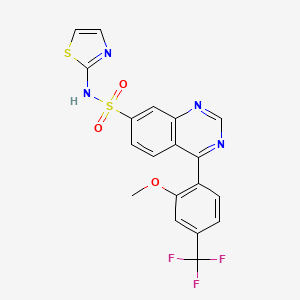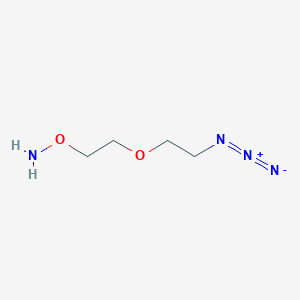
Aminooxy-PEG1-azide
Übersicht
Beschreibung
Aminooxy-PEG1-azide is a short PEG linker with two functional groups, aminooxy (ONH2) and azide (N3) . The aminooxy group can be used in bioconjugation by reacting with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Synthesis Analysis
Aminooxy-PEG1-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of Aminooxy-PEG1-azide is C4H10N4O2 . It has a molecular weight of 146.1 g/mol . It contains an aminooxy group and an azide group linked through a linear PEG chain .Chemical Reactions Analysis
Aminooxy-PEG1-azide is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Aminooxy-PEG1-azide appears as a liquid . The hydrophilic PEG spacer increases its solubility in aqueous media . It has a molecular weight of 146.1 g/mol and a molecular formula of C4H10N4O2 .Wissenschaftliche Forschungsanwendungen
Bioconjugation
The aminooxy group in Aminooxy-PEG1-azide can be used in bioconjugation by reacting with an aldehyde to form an oxime bond . This is particularly useful in the field of biochemistry where it is often necessary to attach various biomolecules for study.
Formation of Hydroxylamine Linkage
If a reductant is used, the aminooxy group can form a hydroxylamine linkage . This can be useful in various chemical reactions and synthesis processes.
Click Chemistry
The azide group in Aminooxy-PEG1-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This is a widely used technique in biochemistry for attaching small modular units together.
Drug Delivery
Due to its PEG linker, Aminooxy-PEG1-azide could potentially be used in drug delivery systems. The PEG linker can increase the aqueous solubility of the resulting compound , which is crucial for effective drug delivery.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
O-[2-(2-azidoethoxy)ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2/c5-8-7-1-2-9-3-4-10-6/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVSYZYCAWDJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminooxy-PEG1-azide | |
CAS RN |
2100306-70-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



